molecular formula C24H37NO B14672606 3-(Piperidin-1-yl)androsta-3,5-dien-17-ol CAS No. 40574-17-2

3-(Piperidin-1-yl)androsta-3,5-dien-17-ol

Cat. No.: B14672606
CAS No.: 40574-17-2
M. Wt: 355.6 g/mol
InChI Key: CHJFSCGOEQAVIC-UHFFFAOYSA-N
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Description

3-(Piperidin-1-yl)androsta-3,5-dien-17-ol is a synthetic steroidal compound. It is structurally characterized by the presence of a piperidine ring attached to the androsta-3,5-diene skeleton. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-yl)androsta-3,5-dien-17-ol typically involves the following steps:

    Starting Material: The synthesis begins with androsta-3,5-dien-17-one.

    Piperidinylation: The key step involves the introduction of the piperidine ring. This can be achieved through a nucleophilic substitution reaction where piperidine is reacted with androsta-3,5-dien-17-one under basic conditions.

    Reduction: The final step involves the reduction of the ketone group at the 17th position to form the corresponding alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the piperidinylation and reduction reactions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-yl)androsta-3,5-dien-17-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group at the 17th position can be oxidized to form the corresponding ketone.

    Reduction: Further reduction can lead to the formation of dihydro derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of androsta-3,5-dien-17-one.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(Piperidin-1-yl)androsta-3,5-dien-17-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex steroidal compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with steroid receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of hormonal disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-yl)androsta-3,5-dien-17-ol involves its interaction with steroid receptors. It may act as an agonist or antagonist, depending on the specific receptor and biological context. The compound can modulate the activity of enzymes involved in steroid metabolism, thereby influencing the levels of various endogenous steroids.

Comparison with Similar Compounds

Similar Compounds

    Abiraterone: A structurally similar compound used in the treatment of prostate cancer.

    Androsta-3,5-dien-17-one: The precursor in the synthesis of 3-(Piperidin-1-yl)androsta-3,5-dien-17-ol.

    Dihydrotestosterone (DHT): A naturally occurring androgen with a similar steroidal structure.

Uniqueness

This compound is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other steroidal compounds and may contribute to its specific interactions with biological targets.

Properties

CAS No.

40574-17-2

Molecular Formula

C24H37NO

Molecular Weight

355.6 g/mol

IUPAC Name

10,13-dimethyl-3-piperidin-1-yl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C24H37NO/c1-23-12-10-18(25-14-4-3-5-15-25)16-17(23)6-7-19-20-8-9-22(26)24(20,2)13-11-21(19)23/h6,16,19-22,26H,3-5,7-15H2,1-2H3

InChI Key

CHJFSCGOEQAVIC-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(=C4)N5CCCCC5)C

Origin of Product

United States

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